REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH3:17])=[CH:9][C:8]2=[O:18])=[CH:4][CH:3]=1.[H-].[Na+].CO.Cl.[C:26](=O)([O:30]CC)[O:27]CC>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][C:26]([OH:30])=[O:27])=[CH:9][C:8]2=[O:18])=[CH:19][CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2C(C=C(C3=CC=CC=C23)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
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subsequently washed by decantation with light petroleum, b.p. 40-60° C.
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Type
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CUSTOM
|
Details
|
to remove the oil) in diethyl carbonate (20ml.)
|
Type
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TEMPERATURE
|
Details
|
under reflux for 11/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed a thick suspension
|
Type
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TEMPERATURE
|
Details
|
This was cooled
|
Type
|
CUSTOM
|
Details
|
to destroy any remaining sodium hydride
|
Type
|
CUSTOM
|
Details
|
Dilution with ether (400 ml.) gave a suspension from which the solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
brought to pH 3 by addition of hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Water (600ml.) was added
|
Type
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STIRRING
|
Details
|
the suspension was stirred for 30 minutes before the solid
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
This solid [which comprised diethyl 1-(4-chlorobenzyl)-1,2-dihydro-2-oxoquinol-4-ylmalonate] was dissolved in ethanol (180ml.), to which
|
Type
|
ADDITION
|
Details
|
was added aqueous 40%
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The cooled mixture was added to water (600ml.)
|
Type
|
CUSTOM
|
Details
|
to give a solution which
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
crystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(C=C(C3=CC=CC=C23)CC(=O)O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |